molecular formula C7H6N2O4 B2989862 3-Methyl-5-nitropyridine-2-carboxylic acid CAS No. 1211578-56-1

3-Methyl-5-nitropyridine-2-carboxylic acid

Cat. No. B2989862
CAS RN: 1211578-56-1
M. Wt: 182.135
InChI Key: JJDGXHPKVXOWHN-UHFFFAOYSA-N
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Description

3-Methyl-5-nitropyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1211578-56-1 . It has a molecular weight of 182.14 . The IUPAC name for this compound is 3-methyl-5-nitro-2-pyridinecarboxylic acid . It is usually stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The InChI code for 3-Methyl-5-nitropyridine-2-carboxylic acid is 1S/C7H6N2O4/c1-4-2-5 (9 (12)13)3-8-6 (4)7 (10)11/h2-3H,1H3, (H,10,11) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The reaction mechanism for the synthesis of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

3-Methyl-5-nitropyridine-2-carboxylic acid is a powder that is stored at room temperature . It is soluble in dimethyl sulfoxide .

Scientific Research Applications

Synthetic Intermediate in Chemical Synthesis

3-Methyl-5-nitropyridine-2-carboxylic acid serves as a valuable synthetic intermediate in various chemical synthesis processes. Its reactivity allows for the creation of a wide range of chemical compounds, which can be further utilized in different research applications .

Pharmaceutical Research

This compound is used in pharmaceutical research, particularly in the synthesis of drug molecules. Its nitro group and carboxylic acid functionality make it a versatile building block for constructing complex molecular structures .

Material Science

In material science, 3-Methyl-5-nitropyridine-2-carboxylic acid can be used to synthesize new materials with potential applications in electronics or as catalysts .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which this compound belongs, are known to interact with various biological targets .

Mode of Action

Nitropyridines, in general, undergo reactions with N2O5 in an organic solvent to form the N-nitropyridinium ion .

Biochemical Pathways

Nitropyridines have been used in the synthesis of various substituted pyridines , indicating that they may play a role in the biochemical pathways involving these compounds.

Result of Action

Nitropyridines are known to be involved in the synthesis of various substituted pyridines , suggesting that they may have a role in the cellular processes involving these compounds.

Action Environment

It’s known that nitropyridines can react with n2o5 in an organic solvent to form the n-nitropyridinium ion , suggesting that the reaction environment can influence the compound’s action.

properties

IUPAC Name

3-methyl-5-nitropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDGXHPKVXOWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitropyridine-2-carboxylic acid

CAS RN

1211578-56-1
Record name 3-methyl-5-nitropyridine-2-carboxylic acid
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